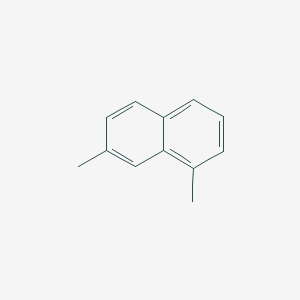

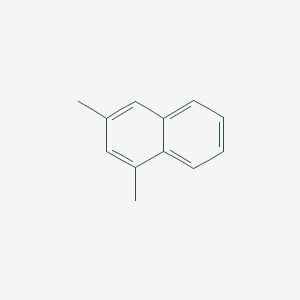

Bis(4-methyl-2-pentyl) phthalate

描述

Synthesis Analysis

The synthesis of phthalate derivatives generally involves esterification reactions between phthalic anhydride and alcohols. While specific studies on bis(4-methyl-2-pentyl) phthalate are not directly available, similar compounds such as bis(2,4-diphenylbutyl) phthalate have been synthesized from related alcohols, indicating the versatility of phthalate synthesis methods Saido et al., 1984.

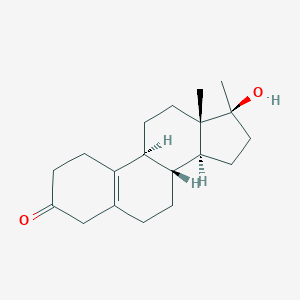

Molecular Structure Analysis

Phthalate molecules typically exhibit a phthalate core with two ester groups attached to it. The molecular structure can be analyzed using spectroscopic techniques such as NMR and IR spectroscopy, providing insights into the electronic structure and molecular vibrations. Studies on similar phthalate compounds offer a framework for understanding the structural aspects of bis(4-methyl-2-pentyl) phthalate Kimura et al., 2008.

Chemical Reactions and Properties

Phthalates undergo various chemical reactions, including hydrolysis, oxidation, and photodegradation, which can alter their chemical and physical properties. The reactivity of phthalates like bis(4-methyl-2-pentyl) phthalate can be influenced by the presence of ester groups, which may undergo reactions under environmental conditions or during metabolic processes in biological systems Gilsing et al., 2005.

Physical Properties Analysis

The physical properties of bis(4-methyl-2-pentyl) phthalate, such as melting point, boiling point, solubility, and vapor pressure, are critical for understanding its behavior in various applications and environments. These properties are determined by the molecular structure and can be studied using techniques like thermogravimetric analysis and differential scanning calorimetry Xiong et al., 2010.

Chemical Properties Analysis

The chemical properties of bis(4-methyl-2-pentyl) phthalate, including reactivity, stability, and degradation pathways, are influenced by its molecular structure. Understanding these properties is essential for assessing the environmental impact and health risks associated with phthalate exposure. Research on related phthalates provides insights into potential chemical behavior and interaction with biological systems Gilsing et al., 2002.

科学研究应用

-

Plasticizer in Plastic Products : It is extensively used as a plasticizer to improve the flexibility and durability of plastic products . This makes the plastic products more resistant to wear and tear, and extends their lifespan.

-

Additive in Rubber Products : This compound is also used in rubber products to enhance their flexibility . This can improve the performance of rubber products in various applications, such as in the automotive industry.

-

Ingredient in Paints : It is used in paints to improve their properties . For example, it can enhance the paint’s adhesion to surfaces and increase its resistance to environmental conditions.

-

Component in Inks : In the printing industry, it is used in inks to improve their performance . It can enhance the ink’s ability to adhere to surfaces and resist smudging or fading.

-

Adhesive Applications : It is used in adhesives to improve their bonding strength . This can be particularly useful in applications where strong adhesion is required, such as in construction or manufacturing.

-

Analytical Reference Standard : It is used as a reference standard for the determination of the analyte in various samples by analytical methods . This can be particularly useful in research and development, quality control, and regulatory compliance.

- Cosmetics : It can be used in cosmetics as a solvent and fixative .

- Personal Care Products : It is used in personal care products, such as perfumes, to help the scent last longer .

- Food Packaging : It can be used in food packaging materials to improve their flexibility and durability .

- Medical Devices : It is used in medical devices, such as intravenous tubing and blood bags, to make them more flexible .

- Pesticides : It can be used in pesticides as an inert ingredient .

- Textiles : It is used in textiles to make them more flexible and resistant to wear and tear .

安全和危害

Bis(4-methyl-2-pentyl) phthalate may damage fertility or the unborn child . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood . In case of contact with skin or eyes, it is advised to rinse with water and get medical attention if irritation develops and persists .

属性

IUPAC Name |

bis(4-methylpentan-2-yl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-13(2)11-15(5)23-19(21)17-9-7-8-10-18(17)20(22)24-16(6)12-14(3)4/h7-10,13-16H,11-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFXUVUVOTXFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015972 | |

| Record name | Bis(4-methyl-2-pentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-methyl-2-pentyl) phthalate | |

CAS RN |

84-63-9 | |

| Record name | Bis(4-Methyl-2-pentyl) phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-methyl-2-pentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)

![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)

![2-methyl-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B47095.png)

![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B47101.png)